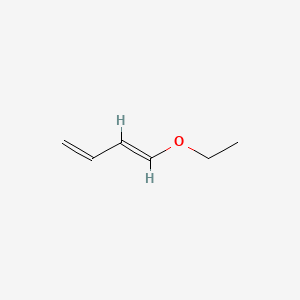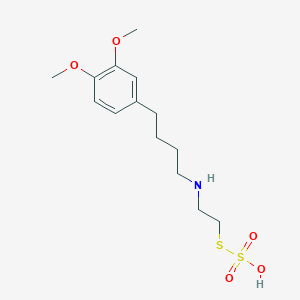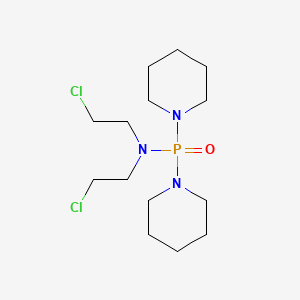
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) typically involves the reaction of N,N-bis(2-chloroethyl)amine with phosphinic acid derivatives. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphinic acid derivatives, while substitution reactions may result in the formation of various substituted amides .
Scientific Research Applications
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) can be compared with other similar compounds, such as:
N,N-bis(2-chloroethyl)amine: Known for its use in chemotherapy, this compound shares structural similarities but differs in its specific applications and reactivity.
Phosphinic acid derivatives: These compounds have similar functional groups but may vary in their reactivity and applications.
Properties
CAS No. |
18228-98-3 |
|---|---|
Molecular Formula |
C14H28Cl2N3OP |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-di(piperidin-1-yl)phosphorylethanamine |
InChI |
InChI=1S/C14H28Cl2N3OP/c15-7-13-19(14-8-16)21(20,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H2 |
InChI Key |
LWPIYUSDKFWHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P(=O)(N2CCCCC2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


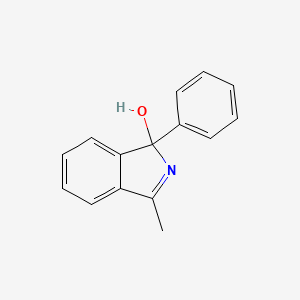
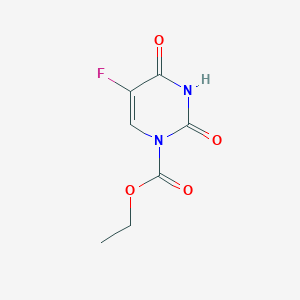
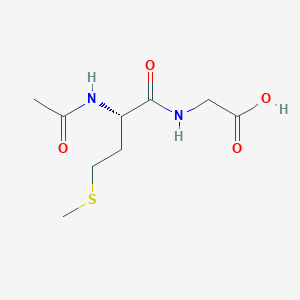
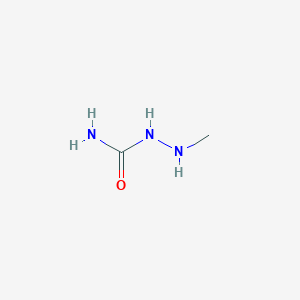
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

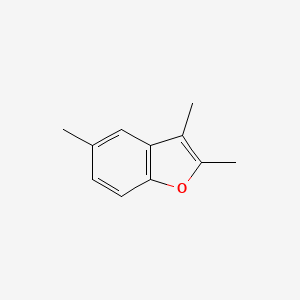
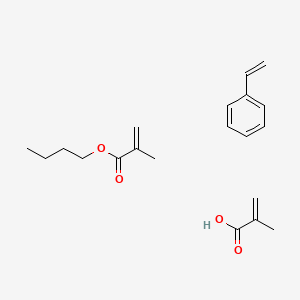


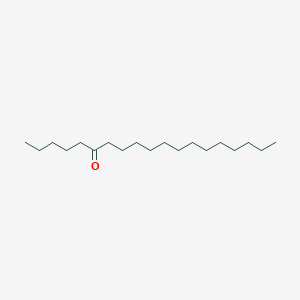
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
